n-[3-(dimethylamino)propyl]octanamide
Overview
Description
Preparation Methods
The synthesis of N-[3-(dimethylamino)propyl]octanamide can be achieved through the following steps :
Reaction of Octanoyl Chloride with 3-(dimethylamino)propylamine: Octanoyl chloride reacts with 3-(dimethylamino)propylamine to form N-(3-aminopropyl)octanamide.
Methylation of N-(3-aminopropyl)octanamide: The resulting N-(3-aminopropyl)octanamide is then methylated using methyl iodide or methyl bromide to produce this compound.
Chemical Reactions Analysis
N-[3-(dimethylamino)propyl]octanamide undergoes various types of chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides . The major products formed from these reactions are primary amines, carboxylic acids, and substituted amides .
Scientific Research Applications
N-[3-(dimethylamino)propyl]octanamide has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in hydrogenation and dehydration reactions.
Biology: This compound is used in the synthesis of various biologically active molecules.
Medicine: this compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]octanamide involves its ability to act as a nucleophile and participate in various chemical reactions . The dimethylamino group in the compound can donate electrons, making it a good nucleophile. This allows it to react with electrophiles and form new chemical bonds. The molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the electrophiles it encounters .
Comparison with Similar Compounds
N-[3-(dimethylamino)propyl]octanamide can be compared with other similar compounds such as N-[3-(dimethylamino)propyl]octadecanamide and N-[3-(dimethylamino)propyl]stearamide . These compounds share similar structural features but differ in the length of their alkyl chains. The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and applications .
- N-[3-(dimethylamino)propyl]octadecanamide
- N-[3-(dimethylamino)propyl]stearamide
- Octanoic acid [3-(dimethylamino)propyl]amide
These compounds have varying applications and properties based on their structural differences.
Properties
CAS No. |
22890-10-4 |
---|---|
Molecular Formula |
C13H28N2O |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]octanamide |
InChI |
InChI=1S/C13H28N2O/c1-4-5-6-7-8-10-13(16)14-11-9-12-15(2)3/h4-12H2,1-3H3,(H,14,16) |
InChI Key |
RZJGTTOKUNMVCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NCCCN(C)C |
Canonical SMILES |
CCCCCCCC(=O)NCCCN(C)C |
22890-10-4 | |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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